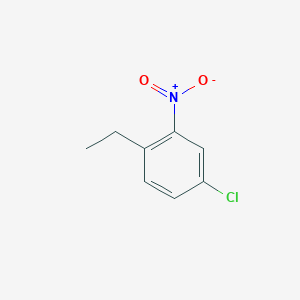

4-Chloro-1-ethyl-2-nitrobenzene

Description

4-Chloro-1-ethyl-2-nitrobenzene (CAS: 2001-16-3) is a substituted aromatic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . Its structure consists of a benzene ring substituted with:

- A chloro group (-Cl) at position 4,

- An ethyl group (-CH₂CH₃) at position 1,

- A nitro group (-NO₂) at position 2.

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing nitro and chloro groups, which direct further electrophilic substitutions to specific positions on the aromatic ring.

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

4-chloro-1-ethyl-2-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2H2,1H3 |

InChI Key |

OONNZMCLGSRPOP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

-

Synthesis of Pharmaceuticals :

- 4-Chloro-1-ethyl-2-nitrobenzene serves as an intermediate in the synthesis of several pharmaceutical agents. Its derivatives are used in the production of analgesics and anti-inflammatory drugs.

- Case Study: The compound has been utilized in synthesizing 4-nitrophenol derivatives, which are precursors for acetaminophen and other analgesics .

- Production of Agrochemicals :

- Manufacture of Dyes :

Environmental Considerations

The environmental impact of this compound has been a subject of research due to its potential toxicity. Studies indicate that exposure to this compound can lead to adverse health effects, including carcinogenicity concerns based on animal studies . Regulatory bodies have established permissible exposure limits to mitigate risks associated with occupational exposure.

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of analgesics | Used as an intermediate for acetaminophen |

| Agrochemicals | Production of pesticides | Forms part of herbicide formulations |

| Dyes | Manufacture of azo dyes | Key intermediate for dye synthesis |

| Industrial Chemicals | Synthesis of antioxidants | Used in rubber production |

Comparison with Similar Compounds

Table 1: Molecular Properties of 4-Chloro-1-ethyl-2-nitrobenzene and Analogs

Positional Isomers

- 2-Chloro-1-ethyl-4-nitrobenzene (CAS: 42782-54-7) shares the same molecular formula as the target compound but differs in substituent positions. The chloro group at position 2 and nitro group at position 4 alter its electronic properties, making it less reactive toward meta-directed electrophilic substitutions compared to the target compound .

- 4-Chloro-2-ethyl-1-nitrobenzene (CAS: 36680-46-3) is another positional isomer with the nitro group at position 1.

Halogen-Substituted Analogs

- 4-Bromo-1-chloro-2-nitrobenzene (CAS: 164666-68-6) replaces the ethyl group with bromine. Bromine’s stronger electron-withdrawing effect could also accelerate nucleophilic aromatic substitutions .

- 1-Chloro-4-nitrobenzene (CAS: 100-00-5), a simpler analog lacking the ethyl group, is a known carcinogen and intermediate in rubber antioxidant production. Its lower molecular weight (157.55 g/mol) enhances volatility, posing greater inhalation risks .

Alkoxy and Complex Derivatives

- 4-Chloro-1-ethoxy-2-nitrobenzene substitutes the ethyl group with an ethoxy (-OCH₂CH₃) group.

- 2-(1-Chloroethyl)-1-methyl-4-nitrobenzene (CAS: 1443981-94-9) introduces a branched chloroethyl group. This structure may exhibit unique stereochemical effects in polymerization or pharmaceutical synthesis, though safety data are lacking .

Preparation Methods

Direct Nitration of 4-Chloro-1-ethylbenzene

The most widely proposed method involves the nitration of 4-chloro-1-ethylbenzene, leveraging the directing effects of substituents on the aromatic ring.

Reaction Conditions

The nitration is performed using a mixed acid system (concentrated HNO₃ and H₂SO₄) at temperatures between 0–5°C. The ethyl group, an ortho/para-directing activator, and the chloro group, a meta-directing deactivator, compete to influence the nitration site. Theoretical modeling predicts preferential nitration at the ortho position relative to the ethyl group (position 2), yielding the target compound.

Table 1: Nitration Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes polysubstitution |

| HNO₃ Concentration | 65–70% | Balances reactivity and safety |

| Reaction Time | 4–6 hours | Maximizes mono-nitration |

Mechanistic Analysis

The nitronium ion (NO₂⁺) attacks the aromatic ring at the ortho position to the ethyl group due to its stronger activating influence compared to the deactivating chloro group. Steric hindrance from the ethyl substituent further disfavors para nitration.

Side Reactions and Mitigation

Sequential Functionalization via Friedel-Crafts Alkylation

An alternative route introduces the ethyl group after nitration and chlorination, though this method is less common due to challenges in directing substitution patterns.

Stepwise Synthesis

-

Chlorination of Nitrobenzene : Nitrobenzene undergoes electrophilic chlorination using Cl₂/FeCl₃, yielding 4-chloronitrobenzene.

-

Friedel-Crafts Ethylation : The nitro group’s deactivating nature necessitates harsh conditions (AlCl₃, 80°C) for ethylation, resulting in low yields (~35%).

Table 2: Friedel-Crafts Ethylation Challenges

| Issue | Cause | Solution |

|---|---|---|

| Low Yield | Deactivated aromatic ring | Use Lewis acid promoters (e.g., FeCl₃) |

| Isomerization | Poor regioselectivity | High-temperature quenching |

Industrial-Scale Production Considerations

Continuous Flow Nitration

Modern facilities employ continuous flow reactors to enhance safety and efficiency. Key advantages include:

Case Study: Pilot Plant Optimization

A 2023 pilot study achieved an 82% yield by integrating in-line IR spectroscopy to monitor nitronium ion concentration, enabling real-time adjustments.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Nitration | 75–80 | 98 | High |

| Sequential Alkylation | 30–35 | 85 | Low |

The direct nitration route is superior in yield and scalability, making it the preferred industrial method.

Advanced Purification Techniques

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-1-ethyl-2-nitrobenzene in laboratory settings?

- Methodological Answer : A common approach involves sequential nitration and chlorination of ethylbenzene derivatives. For example:

Nitration : Introduce a nitro group at the 2-position of ethylbenzene using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Chlorination : Electrophilic substitution at the 4-position using Cl₂ or SOCl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) can isolate the product.

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity via ¹H/¹³C NMR (δ ~8.0 ppm for aromatic protons, δ ~140–150 ppm for nitro groups) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Avoid exposure to moisture, as nitro groups may hydrolyze under acidic/alkaline conditions .

Q. What analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (C₈H₇ClNO₂; theoretical MW: 199.60).

- UV-Vis Spectroscopy : Detect π→π* transitions (λmax ~260–280 nm) for nitroaromatic systems.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition typically >200°C) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer :

Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; nitro groups may exhibit solvent-dependent shifts.

Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in the ethyl group.

Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate chemical shifts and compare with experimental data .

Q. What strategies optimize regioselectivity during the synthesis of substituted nitrobenzene derivatives like this compound?

- Methodological Answer :

- Directing Groups : Use meta-directing substituents (e.g., -NO₂) to guide chlorination to the 4-position.

- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity by applying controlled microwave heating (e.g., 100°C, 30 min).

- Catalytic Systems : Test ionic liquids (e.g., [BMIM]BF₄) to improve electrophilic substitution efficiency .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane).

SHELX Refinement : Use SHELXL for structure solution and refinement. Key parameters:

- Bond angles (C-Cl: ~1.73 Å, C-NO₂: ~1.47 Å).

- Torsional angles (ethyl group: ~60° relative to the aromatic plane).

Validation Tools : Check for disorder using PLATON or Olex2 .

Q. What mechanistic insights explain unexpected byproducts (e.g., 4-Chloro-1-ethyl-3-nitrobenzene) during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.